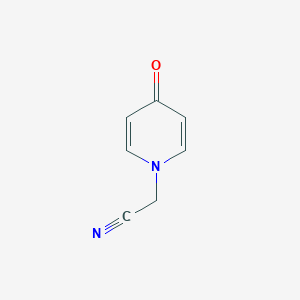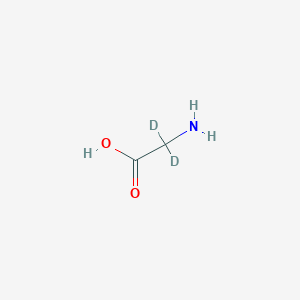
2-(4-Oxopyridin-1-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Oxopyridin-1-YL)acetonitrile, also known as OPAN, is a chemical compound that has been widely studied for its potential applications in scientific research. OPAN is a heterocyclic compound that contains a pyridine ring and a nitrile group. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research fields.
Wirkmechanismus
The mechanism of action of 2-(4-Oxopyridin-1-YL)acetonitrile is complex and not fully understood. It is thought to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate ion channels, including the NMDA receptor and the GABA receptor. These effects may be responsible for its ability to enhance cognitive function and memory.
Biochemische Und Physiologische Effekte
2-(4-Oxopyridin-1-YL)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function and memory, making it a promising candidate for use in the treatment of cognitive disorders such as Alzheimer's disease. It has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for use in the treatment of epilepsy and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-Oxopyridin-1-YL)acetonitrile in lab experiments is its ability to selectively inhibit certain enzymes and modulate ion channels. This makes it a valuable tool for studying the mechanisms of these enzymes and channels. However, one of the limitations of using 2-(4-Oxopyridin-1-YL)acetonitrile is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-Oxopyridin-1-YL)acetonitrile. One area of interest is the development of novel drugs based on 2-(4-Oxopyridin-1-YL)acetonitrile. Its ability to selectively inhibit certain enzymes and modulate ion channels makes it a promising candidate for the development of drugs for the treatment of a range of disorders. Another area of interest is the study of its potential neuroprotective effects. It has been shown to have antioxidant properties, which may make it a potential candidate for the treatment of neurodegenerative disorders. Finally, there is interest in exploring the potential use of 2-(4-Oxopyridin-1-YL)acetonitrile in the treatment of cancer. Its cytotoxic effects at high concentrations may make it a valuable tool for the development of novel cancer therapies.
Synthesemethoden
The synthesis of 2-(4-Oxopyridin-1-YL)acetonitrile can be achieved through a variety of methods, including the reaction of pyridine-4-carboxaldehyde with malononitrile in the presence of a base. Other methods involve the reaction of pyridine-4-carboxylic acid with thionyl chloride, followed by reaction with malononitrile. These methods have been shown to yield high purity 2-(4-Oxopyridin-1-YL)acetonitrile with good yields.
Wissenschaftliche Forschungsanwendungen
2-(4-Oxopyridin-1-YL)acetonitrile has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. These effects make it a promising candidate for use in a range of research fields, including drug discovery, neuroscience, and biochemistry.
Eigenschaften
CAS-Nummer |
115698-15-2 |
|---|---|
Produktname |
2-(4-Oxopyridin-1-YL)acetonitrile |
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
2-(4-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-5H,6H2 |
InChI-Schlüssel |
PCFBIPVGTIHCNJ-UHFFFAOYSA-N |
SMILES |
C1=CN(C=CC1=O)CC#N |
Kanonische SMILES |
C1=CN(C=CC1=O)CC#N |
Synonyme |
1(4H)-Pyridineacetonitrile,4-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)